Cas no 17279-41-3 ((S)-1-(3,4-Dimethoxyphenyl)propan-2-amine)
17279-41-3 structure
Product Name:(S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
CAS 번호:17279-41-3
MF:C11H17NO2
메가와트:195.258183240891
CID:139006
Update Time:2023-10-30
(S)-1-(3,4-Dimethoxyphenyl)propan-2-amine 화학적 및 물리적 성질
이름 및 식별자
-
- (S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
- Benzeneethanamine,3,4-dimethoxy-a-methyl-,(aS)-
- (+)-1-(3,4-Dimethoxyphenyl)-2-aminopropane
- (S)-1-(3,4-DIMETHOXYPHENYL) 2-PROPANAMINE
- (S)-1-(3,4-Dimethoxyphenyl)-2-aminopropane
- (S)-2-(3,4-Dimethoxy-phenyl)-1-methyl-aethylamin
- (S)-2-(3,4-dimethoxy-phenyl)-1-methyl-ethylamine
- (S)-2-amino-1-(3,4-dimethoxyphenyl)propane
- (S)-3,4-Dimethoxyamphetamine
- AG-E-22142
- Benzeneethanamine,3,4-dimethoxy-a-methyl
- CTK4D4361
- Phenethylamine, 3,4-dimethoxy-a-methyl-, (S)-(+)- (8CI)
- SureCN3371646
- SCHEMBL3371646
- 3,4-Dma, (S)-
- DTXSID00455011
- AKOS022181231
- (alphaS)-3,4-Dimethoxy-alpha-methylbenzeneethanamine
- BENZENEETHANAMINE, 3,4-DIMETHOXY-.ALPHA.-METHYL-, (.ALPHA.S)-
- (.ALPHA.S)-3,4-DIMETHOXY-.ALPHA.-METHYLBENZENEETHANAMINE
- KAZPHAGSWZTKDW-QMMMGPOBSA-N
- 3,4-Dimethoxyamphetamine, (S)-
- PHENETHYLAMINE, 3,4-DIMETHOXY-.ALPHA.-METHYL-, (S)-(+)-
- (S)-1-(3,4-Dimethoxy-phenyl) 2-propanamine
- NS6LCF5HBU
- Phenethylamine, 3,4-dimethoxy-alpha-methyl-, (S)-(+)-
- (S)-3,4-dimethoxy-amphetamine
- 17279-41-3
- MFCD00671642
- UNII-NS6LCF5HBU
- (S)-1-(3,4-Dimethoxyphenyl)-2-propaneamine
- (S)-1-(3,4-Dimethoxy-phenyl)-2-propanamine
- Benzeneethanamine, 3,4-dimethoxy-alpha-methyl-, (alphaS)-
- (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
- CHEMBL4059481
-
- 인치: 1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1
- InChIKey: KAZPHAGSWZTKDW-QMMMGPOBSA-N
- 미소: O(C)C1=C(C=CC(=C1)C[C@H](C)N)OC
계산된 속성
- 정밀분자량: 195.12601
- 동위원소 질량: 195.125928785g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 4
- 복잡도: 163
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.2
- 토폴로지 분자 극성 표면적: 44.5Ų
실험적 성질
- 밀도: 1.023±0.06 g/cm3 (20 ºC 760 Torr),
- 비등점: 289ºC at 760 mmHg
- 플래시 포인트: 139.8 ºC
- 굴절률: 1.512
- 용해도: 미용성(5.7g/l)(25ºC),
- PSA: 44.48
- LogP: 2.29380
(S)-1-(3,4-Dimethoxyphenyl)propan-2-amine 관련 문헌
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Xiongfei Zheng,Xuefeng Huang,Yuanzhou Song,Yanhui Guo RSC Adv., 2015,5, 105618-105621
17279-41-3 ((S)-1-(3,4-Dimethoxyphenyl)propan-2-amine) 관련 제품
- 14773-42-3(3-(3,4-Dimethoxyphenyl)propan-1-amine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
추천 공급업체
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
중국 공급자
대량
烟台朗裕新材料科技有限公司
골드 회원
중국 공급자
시약
Essenoi Fine Chemical Co., Limited
골드 회원
중국 공급자
시약